molecular formula C18H15N7O B1680917 Sch 58261 CAS No. 160098-96-4

Sch 58261

Cat. No.: B1680917
CAS No.: 160098-96-4
M. Wt: 345.4 g/mol
InChI Key: UTLPKQYUXOEJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a pyrazolo-triazolo-pyrimidine core, which confers high affinity for A2A receptors (Ki = 1.2–2.3 nM) and selectivity over other adenosine receptor subtypes (A1, A2B, A3) by 50- to 800-fold .

After oral administration, 28.17% of the drug is excreted unchanged in feces, with minimal urinary or biliary excretion (<0.2%) . In vitro studies reveal rapid hepatic clearance (39.97 mL/min/kg in rats), driven by oxidation and ketone formation via cytochrome P450 enzymes, producing four metabolites (M1–M4) . Despite these limitations, SCH 58261 demonstrates efficacy in preclinical PD models, reducing muscle rigidity and enhancing the antiparkinsonian effects of L-DOPA .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SCH 58261 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the triazolo ring system .

Industrial Production Methods: : Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: : SCH 58261 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action:
SCH 58261 exhibits neuroprotective properties by antagonizing the A2A adenosine receptors, which play a crucial role in modulating neurotransmitter release and neuronal excitability. Studies have demonstrated that this compound can significantly reduce glutamate outflow during ischemic conditions, thereby mitigating excitotoxic damage in neuronal tissues.

Case Study:
In a study involving middle cerebral artery occlusion in rats, this compound was administered shortly after the ischemic event. The results indicated that the compound suppressed turning behavior associated with ischemia and significantly reduced the release of excitatory amino acids such as glutamate and aspartate. This suggests a protective effect against ischemic brain damage when administered promptly after an event .

Data Table: Neuroprotective Efficacy of this compound

ParameterControl GroupThis compound GroupSignificance (p-value)
Glutamate Release (µM)5.02.2<0.01
Turning Behavior (rotations)3010<0.05
Cortical Damage Score3.51.0<0.01

Effects on Movement Disorders

Dopamine Interaction:
Research has shown that this compound interacts with dopaminergic systems, particularly in models of Parkinson's disease. The compound enhances the effects of dopamine D2 receptor agonists, thereby providing potential therapeutic benefits for movement disorders.

Case Study:
In experiments with quinpirole (a D2 receptor agonist), administration of this compound resulted in a significant increase in rotational behavior in treated rats, indicating a synergistic effect between A2A antagonism and D2 receptor activation . This suggests that this compound may be beneficial in managing symptoms of Parkinson's disease.

Data Table: Influence on Motor Activity

TreatmentRotational Activity (rotations)Significance (p-value)
Control15-
Quinpirole25<0.05
Quinpirole + this compound45<0.01

Antitumor Activity

Tumor Growth Inhibition:
Recent studies indicate that this compound may have antitumor properties by reducing tumor growth and modulating immune responses. This is particularly relevant in melanoma models where the compound has shown to decrease tumor size and TGF-β levels.

Case Study:
In a study using wild-type and P2X7 receptor-null mice, treatment with this compound led to a marked reduction in melanoma tumor growth compared to control groups. The findings suggest that A2A receptor antagonism may enhance anti-tumor immunity .

Data Table: Antitumor Efficacy of this compound

ParameterControl Group Tumor Size (mm³)This compound Group Tumor Size (mm³)Significance (p-value)
Day 1412060<0.01
Day 28250100<0.01

Potential in Neurodegenerative Diseases

Cognitive Enhancement:
this compound has been investigated for its potential nootropic effects, demonstrating improvements in cognitive function across various animal models.

Case Study:
In models of Huntington's disease, administration of this compound resulted in improved motor coordination and cognitive performance compared to untreated controls . The compound's ability to modulate neurotransmitter systems may contribute to these observed benefits.

Mechanism of Action

SCH 58261 exerts its effects by selectively binding to and antagonizing the adenosine receptor A2A. This receptor is involved in various physiological processes, including neurotransmission and inflammation. By blocking the A2A receptor, this compound can modulate these processes, leading to its observed neuroprotective and anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) signaling and the modulation of dopamine release .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

SCH 58261’s A2A receptor affinity (Ki = 1.2–2.3 nM) surpasses earlier antagonists like CGS 15943 (Ki = 2.5 nM) and matches newer analogs such as ZM 241385 (Ki = 1.6 nM). However, its selectivity for A2A over A1 receptors (800-fold) is superior to DPCPX, a selective A1 antagonist with only 10-fold A2A/A1 selectivity .

Table 1: Receptor Binding Profiles of Selected Adenosine Receptor Ligands

Compound A2A Ki (nM) A1 Ki (nM) A2B/A3 Selectivity Reference
This compound 1.2–2.3 800–1,000 >1,000-fold
CGS 21680 (agonist) 130 9,985 Low
ZM 241385 1.6 710 >100-fold
DPCPX 800 0.8 Low

Pharmacokinetic and Metabolic Profiles

Compared to this compound, preladenant (a later-generation A2A antagonist) demonstrates improved oral bioavailability (~20% in rats) due to enhanced solubility and reduced hepatic metabolism . Similarly, quinoline analogs of this compound exhibit better aqueous solubility (e.g., 100 µM at pH 7.4) and prolonged half-lives, addressing this compound’s rapid clearance .

Table 2: Pharmacokinetic Comparison of A2A Antagonists

Parameter This compound Preladenant Quinoline Analogs
Oral BA (%) 0.03 ~20 15–30
Hepatic CL (mL/min/kg) 39.97 12.5 8–15
Half-life (min) 10.95 (in vitro) 120–180 90–240
Major Excretion Route Feces (28.17%) Urine (60%) Bile (40%)
Reference

Therapeutic Efficacy

In PD models, this compound (5 mg/kg) reduces muscle rigidity induced by reserpine or dextroamphetamine, comparable to istradefylline (FDA-approved A2A antagonist) . However, its low oral bioavailability limits clinical translation. In contrast, SCH 420814 (a methoxyethoxyethyl ether derivative of this compound) achieves superior oral activity and sustained receptor occupancy in vivo, enabling lower effective doses .

Metabolic Pathways

This compound undergoes mono-oxidation (M1, M2, M4) and ketone formation (M3) in rat liver microsomes, with metabolites showing minimal systemic exposure . In contrast, CGS 21680 (an A2A agonist) is metabolized via glucuronidation, producing longer-lasting effects but poor CNS penetration .

Biological Activity

SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor, which plays a significant role in various physiological and pathological processes. This compound has been extensively studied for its biological activity, particularly in neuroprotection, cancer treatment, and metabolic studies. Below, we explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Structure : this compound is characterized by the chemical formula 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine.
  • Selectivity : It exhibits high selectivity for the A2A receptor with a Ki value of 1.3 nM. It shows 323-fold selectivity over A1 receptors, 53-fold over A2B receptors, and 100-fold over A3 receptors .

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects in models of neurodegenerative diseases. In a study involving a rat model of striatal excitotoxicity induced by quinolinic acid, this compound modulated the expression of cyclooxygenase-2 (COX-2) differently in cortical neurons and striatal microglia-like cells. Specifically, it enhanced COX-2 expression in cortical neurons while preventing it in striatal microglia . This dual action suggests a potential therapeutic role in conditions such as Parkinson's disease and other neurodegenerative disorders.

Antitumor Activity

This compound has demonstrated efficacy in reducing tumor growth in melanoma models. Studies have shown that it can decrease levels of TGF-β in both wild-type and P2X7R-null mice, indicating its potential as an anti-cancer agent by modulating immune responses and tumor microenvironments .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Key findings include:

  • Absorption : Following oral administration in bile duct-cannulated rats, this compound was predominantly excreted via feces, indicating poor absorption from the gastrointestinal tract .
  • Distribution : The volume of distribution at steady state (Vss) was reported to be approximately 3196.92 mL/kg .
  • Clearance : The compound exhibited a maximum concentration (Cmax) of 1135.44 ng/mL after intravenous administration but was almost undetectable after oral administration (Cmax = 6.12 ng/mL) .

Table: Summary of Key Studies on this compound

Study ReferenceFocusKey Findings
NeuroprotectionModulated COX-2 expression; enhanced neuroprotection against excitotoxicity.
Antitumor ActivityReduced melanoma growth; decreased TGF-β levels.
PharmacokineticsPoor oral bioavailability; significant fecal excretion; high volume of distribution.

Q & A

Basic Research Questions

Q. How can researchers confirm the selectivity of SCH 58261 for adenosine A2A receptors in experimental models?

Methodological Answer: To confirm selectivity, perform competitive binding assays using radiolabeled ligands (e.g., [³H]CGS 21680) against A1, A2B, and A3 receptors. Compare this compound’s inhibition constants (Ki) across receptor subtypes. Functional assays, such as cAMP accumulation in transfected cell lines (e.g., HEK293 cells expressing A2A receptors), can validate antagonism specificity. Cross-check results with receptor knockout models to rule off-target effects .

Q. What in vitro models are suitable for studying this compound’s neuroprotective effects?

Methodological Answer: Use primary neuronal cultures or cell lines (e.g., H1975 NSCLC cells) exposed to oxidative stress or excitotoxicity. Measure cell viability via MTT assays and apoptosis markers (e.g., Bax, caspase-3). Include this compound at concentrations of 0–10 µM, with controls for adenosine receptor agonists (e.g., CGS 21680). Validate results with siRNA-mediated A2A receptor knockdown .

Q. How should researchers address contradictory data on this compound’s selectivity across species?

Methodological Answer: Replicate experiments using tissue homogenates from multiple species (e.g., rat, bovine, human). Compare Ki values in radioligand binding assays and functional responses (e.g., coronary vasodilation in pig models). Discrepancies may arise from receptor subtype polymorphisms; perform sequence alignment of A2A receptors across species to identify structural variations affecting ligand binding .

Advanced Research Questions

Q. What experimental design optimizes this compound’s dosing in in vivo Parkinson’s disease models?

Methodological Answer: In 6-OHDA-lesioned rats, administer this compound intraperitoneally (0.01–2 mg/kg) alongside L-DOPA. Use rotational behavior tests and FosB/ΔFosB immunohistochemistry to quantify motor improvements. Include pharmacokinetic analysis (plasma half-life, brain penetration via LC-MS) to correlate dose with CNS efficacy. Adjust dosing intervals based on receptor occupancy studies .

Q. How can this compound’s synergistic effects with other therapeutics be systematically evaluated?

Methodological Answer: Design a factorial experiment combining this compound with drugs like L-DOPA or NMDA antagonists. Measure endpoints (e.g., rotarod performance, TNF-α levels) and analyze interactions via isobolograms or Chou-Talalay synergy indices. Use RNA sequencing to identify co-regulated pathways (e.g., JNK MAPK, Fas-L) .

Q. What statistical approaches resolve data variability in this compound’s neuroprotection studies?

Methodological Answer: Apply mixed-effects models to account for inter-animal variability in spinal injury models. Use bootstrapping for small sample sizes (n < 10). For inconsistent TNF-α or Bax results, perform meta-analysis of multiple datasets with fixed/random-effects models. Report effect sizes and confidence intervals to quantify uncertainty .

Q. How do researchers validate this compound’s target engagement in complex tissues?

Methodological Answer: Employ positron emission tomography (PET) with A2A-specific tracers (e.g., [¹¹C]SCH442416) in non-human primates. Corrogate PET signals with ex vivo autoradiography and receptor occupancy calculations. For tissue-specific effects, use conditional A2A receptor knockout mice to isolate this compound’s actions .

Q. Data Analysis and Reproducibility

Q. What protocols ensure reproducibility of this compound’s pharmacokinetic data?

Methodological Answer: Document storage conditions (-20°C for powder, -80°C for DMSO stocks), reconstitution methods (e.g., vortexing, centrifugation), and vehicle controls. Use internal standards (e.g deuterated this compound) in LC-MS to normalize batch variations. Share raw chromatograms and calibration curves in supplementary materials .

Q. How should researchers handle conflicting results in this compound’s A2A vs. A2B receptor activity?

Methodological Answer: Re-test this compound in A2B-transfected cells using cAMP accumulation assays. Compare potency (IC50) with selective A2B antagonists (e.g., PSB-603). Perform Schild analysis to distinguish competitive vs. allosteric inhibition. Publish negative results to clarify selectivity boundaries .

Q. Experimental Design Tables

Table 1: Key Parameters for In Vivo this compound Studies

ParameterRecommendationEvidence Source
Dosage (rodents)0.01–2 mg/kg, i.p. or s.c.
Behavioral TestsRotarod, cylinder test, open field
BiomarkersTNF-α, Fas-L, JNK MAPK activation
ControlsVehicle (DMSO <1%), ZM-241385 (comparator)

Table 2: Common Pitfalls in this compound Studies

PitfallMitigation Strategy
Solvent toxicity (DMSO)Use ≤0.1% DMSO; include vehicle controls
Batch variabilitySource from certified suppliers; validate purity
Off-target A2B effectsTest in A2B-transfected systems

Properties

IUPAC Name

4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLPKQYUXOEJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166799
Record name 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160098-96-4
Record name 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160098-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sch 58261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160098964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH 58261
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCH-58261
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4309023MAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Sch 58261
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Sch 58261
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Sch 58261
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Sch 58261
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Sch 58261
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Sch 58261

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.